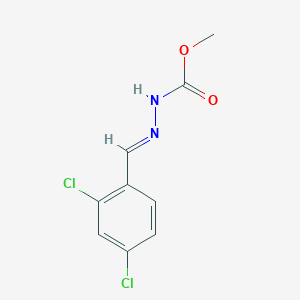
Methyl N-(2,4-dichlorobenzylideneamino)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2,4-dichlorobenzylideneamino)carbamate is an organic compound with the molecular formula C9H8Cl2N2O2 and a molecular weight of 247.082 g/mol . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,4-dichlorobenzylideneamino)carbamate typically involves the reaction of methyl carbamate with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,4-dichlorobenzylideneamino)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Methyl N-(2,4-dichlorobenzylideneamino)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl N-(2,4-dichlorobenzylideneamino)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2,4-dichlorophenyl)carbamate
- Methyl N-(2,4-xylyl)carbamate
- 2-(2,4-dichlorophenoxy)ethyl N-(2,3-xylyl)carbamate
- 2,4-dibromophenyl N-(2,5-dimethylphenyl)carbamate
Uniqueness
Methyl N-(2,4-dichlorobenzylideneamino)carbamate is unique due to its specific structural features, such as the presence of the 2,4-dichlorobenzylideneamino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
103413-10-1 |
|---|---|
Molecular Formula |
C9H8Cl2N2O2 |
Molecular Weight |
247.07 g/mol |
IUPAC Name |
methyl N-[(E)-(2,4-dichlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-15-9(14)13-12-5-6-2-3-7(10)4-8(6)11/h2-5H,1H3,(H,13,14)/b12-5+ |
InChI Key |
DSMXIGPLIIYFNC-LFYBBSHMSA-N |
Isomeric SMILES |
COC(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
COC(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


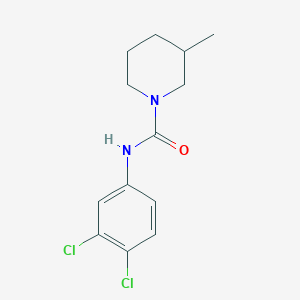
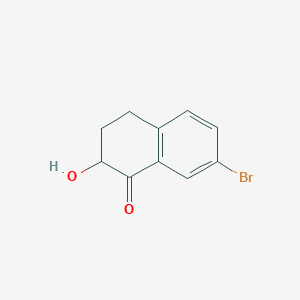
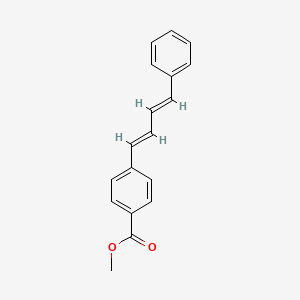
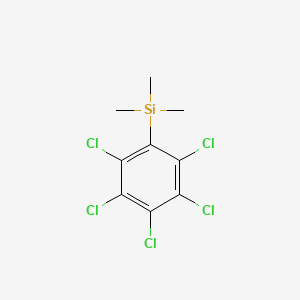
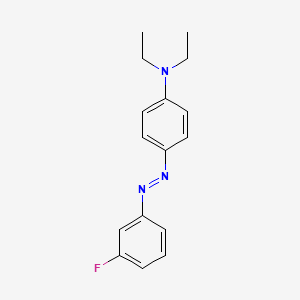
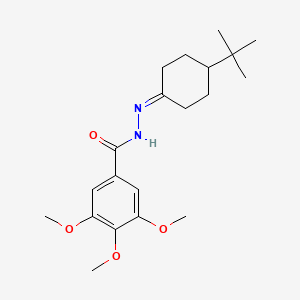
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
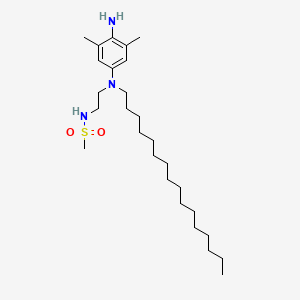
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
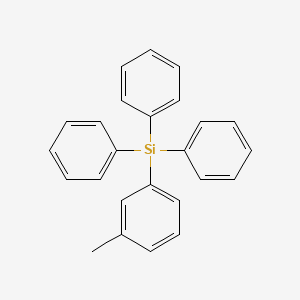
![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
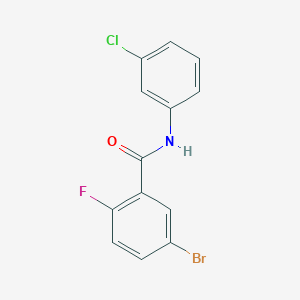
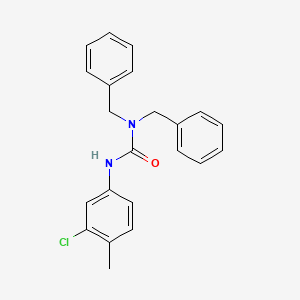
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
